molecular formula C16H14FN3O3S B2658167 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-fluorophenyl)propanamide CAS No. 946293-61-4

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-fluorophenyl)propanamide

Cat. No.: B2658167
CAS No.: 946293-61-4
M. Wt: 347.36
InChI Key: VUSORLZCMXDDCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-fluorophenyl)propanamide is a research-grade chemical compound designed for investigative applications in neuroscience and immunology. As a member of the 1,2,4-benzothiadiazine 1,1-dioxide chemical class, this compound is of significant interest for its potential to act as a positive allosteric modulator of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype . AMPA receptor potentiators (AMPApams) represent a promising therapeutic strategy for cognitive enhancement and are investigated for conditions where synaptic transmission requires facilitation. Beyond its primary application in neuroscience, the core 1,2,4-benzothiadiazine 1,1-dioxide structure is recognized for a broad spectrum of pharmacological activities. Research into analogous compounds has revealed potent anti-inflammatory properties, with mechanisms that may extend beyond classical cyclooxygenase (COX) inhibition to include the suppression of key pro-inflammatory cytokines and enzymes such as microsomal prostaglandin E2 synthase-1 (mPGES-1) . This makes derivatives of this chemical class valuable tools for studying complex inflammatory pathways. Furthermore, structurally related benzothiadiazine dioxides have been identified as potent blockers of potassium channels, such as Kv1.3, which play a critical role in T-cell activation, thereby presenting another avenue for immunology research . This product is strictly labeled "For Research Use Only" and is intended for laboratory research purposes in controlled settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S/c17-11-5-7-12(8-6-11)18-16(21)10-9-15-19-13-3-1-2-4-14(13)24(22,23)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSORLZCMXDDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)CCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-fluorophenyl)propanamide is a compound that has garnered interest due to its potential biological activities, particularly as an inhibitor of viral enzymes. This article aims to provide a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound belongs to a class of organic molecules characterized by the benzothiadiazine core structure. Its molecular formula is C19H21N3O3SC_{19}H_{21}N_{3}O_{3}S, with a molecular weight of approximately 371.46 g/mol. The structure includes a dioxido group and a fluorophenyl moiety, contributing to its biological properties.

Inhibition of Hepatitis C Virus (HCV)

One of the most significant findings regarding this compound is its role as an inhibitor of the Hepatitis C virus (HCV) RNA-dependent RNA polymerase. Research indicates that derivatives of this compound exhibit potent inhibitory effects on HCV polymerase enzymatic activity.

Key Findings:

  • Potency: The compound has shown excellent potency in biochemical assays against HCV polymerase.
  • Mechanism: It disrupts the replication process of the HCV replicon in cellular models (e.g., Huh-7 cells), indicating its potential as an antiviral agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The following table summarizes some key derivatives and their corresponding activities:

Compound NameStructureActivityReference
This compoundStructureInhibits HCV RNA polymerase
1-(2-cyclopropylethyl)-3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-6-fluoro-4-hydroxy-2(1H)-quinolinoneStructurePotent against HCV
3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamideStructureModerate inhibition

Case Studies

Case Study 1: Antiviral Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers screened various compounds for their ability to inhibit HCV replication. The lead compound demonstrated significant inhibition at low micromolar concentrations and was further optimized through structural modifications leading to enhanced potency .

Case Study 2: Toxicity Assessment
A toxicity profile was assessed for derivatives of the benzothiadiazine class. The results indicated low acute toxicity levels in rodent models, suggesting a favorable safety profile for further development as an antiviral agent .

Scientific Research Applications

Medicinal Chemistry Applications

Analgesic Properties
The compound is part of a broader class of synthetic opioids and has been investigated for its analgesic properties. Research indicates that derivatives of this compound exhibit high affinity for μ-opioid receptors, which are critical for pain relief. For instance, studies have shown that fentanyl-related compounds exhibit varying degrees of potency and selectivity for these receptors, suggesting that modifications to the structure can yield more effective analgesics .

Synthesis of Novel Compounds
The synthesis of 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-fluorophenyl)propanamide involves complex organic reactions that can lead to the development of new pharmaceutical agents. The incorporation of fluorine atoms into the molecular structure enhances lipophilicity and bioavailability, making these compounds suitable for further pharmacological evaluation .

Case Studies

1. Fentanyl Analogues
Research on fentanyl analogues has demonstrated that structural modifications can significantly influence analgesic activity. For example, the introduction of various substituents on the piperidine ring has been shown to alter the binding affinity and efficacy at opioid receptors. The compound could be synthesized as an analogue to explore its potential as a potent analgesic with reduced side effects compared to traditional opioids .

2. Structure-Activity Relationship Studies
Studies focusing on the structure-activity relationship (SAR) of benzothiadiazine derivatives have provided insights into how different functional groups affect biological activity. The presence of the dioxido group in this compound enhances its interaction with biological targets, potentially leading to improved therapeutic profiles .

Comparison with Similar Compounds

Core Modifications: Benzothiadiazine vs. Benzisothiazolone/Thiazole Derivatives

  • N-(2,4-Dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide (CAS: 663168-51-2): Replaces the benzothiadiazine ring with a benzisothiazolone ring. Higher lipophilicity (predicted density: ~1.76 g/cm³) due to dimethoxyphenyl substituents .
  • 3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1,8-naphthyridin-2(1H)-one (CAS: 686267-48-1): Incorporates a naphthyridinone ring fused to the benzothiadiazine system.

Propanamide-Linked Fluorophenyl Derivatives

  • N-[Cyclopropyl(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (27i): Features a dichlorophenoxy group instead of benzothiadiazine. Exhibits moderate cytotoxicity (52% yield, m.p. 109–110°C) against bacterial targets, likely due to the dichlorophenoxy moiety’s membrane-disrupting properties .
  • 4-Fluoroisobutyrylfentanyl (4F-iBF) :

    • Retains the N-(4-fluorophenyl)propanamide backbone but includes a piperidine-phenethyl group.
    • Acts as a μ-opioid receptor agonist, highlighting how tertiary amides and bulky substituents redirect activity toward neurological targets .

Bioisosteric Replacements: Tetrazole vs. Benzothiadiazine

  • N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS: 483993-11-9):
    • Replaces benzothiadiazine with a tetrazole ring, a carboxylic acid bioisostere.
    • The tetrazole’s ionizable nature (pKa ~4.5) may enhance solubility and ionic interactions with targets .

Anticancer and Antioxidant Activity

  • N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide: Demonstrates 1.4× higher antioxidant activity than ascorbic acid (DPPH assay) due to electron-donating methoxy groups .
  • Bicalutamide (CAS: 90357-06-5): A nonsteroidal antiandrogen with a trifluoromethyl-sulfonyl-propanamide structure. Highlights the importance of sulfonyl groups in enhancing receptor binding (e.g., androgen receptor antagonism) .

Enzymatic and Receptor Modulation

  • N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (4F-iBF) :
    • μ-opioid receptor binding (Ki < 1 nM) underscores the role of fluorophenyl-propanamide in CNS-targeting scaffolds .

Key Structural and Functional Differences (Table)

Compound Name Core Structure Key Substituents Biological Activity Key Data References
Target Compound Benzothiadiazine dioxide 4-Fluorophenyl Unknown (structural analog) PSA: ~120.75; Density: ~1.76 g/cm³
N-(2,4-Dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-benzothiazol-2-yl)propanamide Benzisothiazolone 2,4-Dimethoxyphenyl Antioxidant/Cytotoxic m.p. 112–116°C
4-Fluoroisobutyrylfentanyl (4F-iBF) Piperidine-phenethyl Isobutyramide μ-opioid agonist Ki < 1 nM (μ-opioid)
Bicalutamide Trifluoromethyl-sulfonyl 4-Cyano-3-(trifluoromethyl)phenyl Androgen receptor antagonist Purity: 98–102%
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(tetrazol-5-yl)propanamide Tetrazole 4-Methoxyphenyl Unknown (ionizable bioisostere) Molecular weight: 341.34 g/mol

Q & A

Q. What are the key steps for synthesizing 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-fluorophenyl)propanamide, and what purification methods are recommended?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of the benzothiadiazine sulfone moiety with a propanamide backbone.
  • Step 2 : Introduction of the 4-fluorophenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) is critical for final validation .

Reaction Optimization Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
1DCC, DMF, 24h, RT6585
2Pd(dba)₂, Xantphos7290
FinalRecrystallization8898

Q. How is the structural integrity of this compound validated?

Use a combination of:

  • NMR Spectroscopy : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substitution patterns and fluorine incorporation .
  • X-ray Crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the benzothiadiazin ring) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (±2 ppm error) .

Advanced Research Questions

Q. What computational methods are effective in predicting the reactivity of the benzothiadiazin sulfone moiety?

  • Quantum Chemical Calculations : Employ density functional theory (DFT, B3LYP/6-31G*) to model electron distribution and reactive sites (e.g., sulfone group’s electrophilicity) .
  • Molecular Dynamics Simulations : Study solvation effects and stability in aqueous/organic matrices .
  • Table : Key Computational Parameters
MethodBasis SetSoftwareKey Output
DFT (B3LYP)6-31G*Gaussian 16HOMO-LUMO
MD (Explicit Solvent)TIP3PGROMACSRMSD

Q. How can conflicting bioactivity data from different assays be resolved?

  • Controlled Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
  • Mechanistic Profiling : Use kinase inhibition panels or proteomics to identify off-target effects .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, pH) affecting IC₅₀ values .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?

  • Co-solvent Systems : Use PEG-400/water (70:30) or cyclodextrin inclusion complexes .
  • Prodrug Derivatization : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance aqueous solubility .
  • Table : Solubility Screening Results
FormulationSolubility (mg/mL)Stability (24h)
PEG-400/Water12.5>95%
HP-β-Cyclodextrin8.790%

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis/purification steps due to volatile solvents (DMF, acetonitrile) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated containers .

Q. How to design a robust SAR study for derivatives of this compound?

  • Core Modifications : Systematically vary substituents on the fluorophenyl and benzothiadiazin groups.
  • Activity Cliffs : Use Free-Wilson analysis to identify critical functional groups contributing to potency .
  • Data Collection : Prioritize high-throughput screening (HTS) with dose-response curves for ≥20 analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.